2-(1-adamantyl)-1H-benzimidazole
Overview
Description
Synthesis Analysis
The synthesis of 2-(1-adamantyl)-1H-benzimidazole involves several key steps, including the formation of adamantylated benzimidazole derivatives through condensation reactions. The synthesis pathway has been optimized to access novel Schiff bases and amides by nitration and reduction processes, followed by condensation with aromatic aldehydes and acyl chlorides (Zurabishvili et al., 2015). The versatility in the synthetic route enables the production of various derivatives, enhancing the exploration of their chemical and biological functionalities.
Molecular Structure Analysis
X-ray crystallography has played a crucial role in determining the molecular structure of 2-(1-adamantyl)-1H-benzimidazole derivatives. These studies reveal that the compounds crystallize in different space groups, highlighting the influence of halogen substitution on their crystalline packing and intermolecular interactions. The presence of intramolecular hydrogen bonds and the shift in attractive interactions upon halogen exchange are critical for understanding the compounds' structural dynamics and biological implications (Latosińska et al., 2022).
Chemical Reactions and Properties
2-(1-Adamantyl)-1H-benzimidazole undergoes various chemical reactions, including nitration, reduction, and condensation, to yield a wide range of derivatives. These reactions are pivotal for the functionalization of the benzimidazole core, enabling the investigation into the compounds' chemical reactivity and the development of targeted pharmacological agents. The ability to undergo these reactions showcases the compounds' chemical versatility and potential for modification (Zurabishvili et al., 2015).
Scientific Research Applications
Multi-Target Pharmaceutical Applications : 1-[2-(1-adamantyl)ethyl]-1H-benzimidazole and its derivatives have been synthesized and studied for their potential as multi-target pharmaceutical agents. These compounds combine a benzimidazole ring, known for antitumor activity, with an adamantyl moiety, known for anti-influenza activity. They have been identified as potential inhibitors of Human Casein Kinase 2 (CK2), Membrane Matrix 2 Protein (M2), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), highlighting their potential in treating various diseases including COVID-19 (Latosinska et al., 2022).
Synthesis and Derivative Formation : The synthesis of 2-(1-adamantyl)-1H-benzimidazole and its novel derivatives has been achieved. This process involves nitration and reduction of the nitro derivative, followed by condensation with aromatic aldehydes and acyl chlorides to form Schiff bases and amides. This research is significant for developing new chemical entities with potential applications in various fields (Zurabishvili et al., 2015).
Antiviral Properties : Studies have reported the synthesis and antiviral evaluation of 2-(1-adamantyl)imidazole derivatives. These compounds exhibit significant antiviral activity, especially against the A-2 Victoria virus, highlighting their potential in the development of new antiviral therapies (Pellicciari et al., 1981).
Development of Benzimidazole Heterocycle : A series of benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives bearing the adamantane moiety have been synthesized. This development is pivotal for creating new compounds with potential biological activities (Soselia et al., 2020).
Cytotoxicity Assays : The synthesis of 2-adamantyl-6-[(1H-benzimidazol-1-ylcarbonyl)amino]hexanoate and its cytotoxicity assay against human lung carcinoma cells A549 have been studied. This research is significant for understanding the potential anticancer properties of these compounds (Nurieva et al., 2013).
Safety And Hazards
- Toxicity : Assessments indicate low acute toxicity, but further studies are necessary.
- Handling : Standard laboratory precautions apply. Avoid inhalation, skin contact, and ingestion.
- Environmental Impact : Limited data exist; consider its impact on ecosystems.
Future Directions
Researchers should explore:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Derivatives : Synthesize derivatives with modified substituents for enhanced properties.
- Applications : Explore its use in materials science, catalysis, or other fields.
properties
IUPAC Name |
2-(1-adamantyl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-2-4-15-14(3-1)18-16(19-15)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJQLKDAEBGCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177850 | |
Record name | 2-(1-Adamantyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-1H-benzimidazole | |
CAS RN |
23280-73-1 | |
Record name | 2-(1-Adamantyl)benzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023280731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-Adamantyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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